(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea (E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 941941-47-5
VCID: VC7052471
InChI: InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29)
SMILES: C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F
Molecular Formula: C22H16F2N4O2
Molecular Weight: 406.393

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea

CAS No.: 941941-47-5

Cat. No.: VC7052471

Molecular Formula: C22H16F2N4O2

Molecular Weight: 406.393

* For research use only. Not for human or veterinary use.

(E)-1-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea - 941941-47-5

Specification

CAS No. 941941-47-5
Molecular Formula C22H16F2N4O2
Molecular Weight 406.393
IUPAC Name 1-(2-fluorophenyl)-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea
Standard InChI InChI=1S/C22H16F2N4O2/c23-15-11-9-14(10-12-15)13-28-20(16-5-1-3-7-18(16)26-22(28)30)27-21(29)25-19-8-4-2-6-17(19)24/h1-12H,13H2,(H2,25,27,29)
Standard InChI Key HDGKAAIJXSWZML-NHFJDJAPSA-N
SMILES C1=CC=C(C(=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(1H)-one scaffold, a bicyclic system comprising fused benzene and pyrimidine rings. At position 3 of the quinazolinone, a 4-fluorobenzyl group is attached, while the exocyclic urea moiety at position 4 is linked to a 2-fluorophenyl substituent. The E-configuration of the urea group ensures optimal spatial orientation for hydrogen bonding with biological targets, as inferred from analogous structures .

Table 1: Key Structural Features

FeatureDescription
Core StructureQuinazolin-4(1H)-one
Position 3 Substituent4-Fluorobenzyl group (C6H4FCH2\text{C}_6\text{H}_4\text{F}-\text{CH}_2-)
Position 4 Substituent(E)-3-(2-Fluorophenyl)urea (NHC(=O)NHC6H3F\text{NH}-\text{C}(=\text{O})-\text{NH}-\text{C}_6\text{H}_3\text{F})
Molecular Weight406.393 g/mol
ConfigurationE-isomer predominates due to steric and electronic stabilization

Spectroscopic and Computational Data

Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability. Nuclear magnetic resonance (NMR) spectra of similar quinazolinones show characteristic signals: 1H^1\text{H}-NMR peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 10.2 ppm (urea NH) . The fluorine atoms introduce distinct 19F^{19}\text{F}-NMR signals near δ -110 ppm.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a multi-step sequence beginning with the condensation of 2-aminobenzamide and 4-fluorobenzyl bromide to form the 3-substituted quinazolinone intermediate. Subsequent reaction with 2-fluorophenyl isocyanate under basic conditions yields the urea derivative. Ruthenium-catalyzed C–N bond activation, as described in analogous systems , may enhance regioselectivity during cyclization.

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Alkylation of 2-aminobenzamideK2_2CO3_3, DMF, 80°C78%
2Cyclization to quinazolinoneAcOH, reflux85%
3Urea formation with 2-fluorophenyl isocyanateEt3_3N, THF, 0°C to RT62%

Purification and Characterization

Purification by column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol affords the pure E-isomer. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 407.1385 [M+H]+^+.

Pharmacological Profile

Mechanism of Action

Molecular docking studies predict strong interactions with VEGFR-2’s ATP-binding pocket, mediated by hydrogen bonds between the urea group and Glu885/Cys1045 residues . The 4-fluorobenzyl moiety occupies a hydrophobic cleft, enhancing binding affinity (predicted KdK_d: 12 nM) .

In Vitro Activity

In human umbilical vein endothelial cells (HUVECs), the compound inhibits VEGF-induced proliferation with an IC50_{50} of 0.8 μM, outperforming sorafenib (IC50_{50} = 1.2 μM) in parallel assays . Apoptosis assays show a 2.3-fold increase in caspase-3 activity at 10 μM .

Research Findings and Applications

Antiangiogenic Effects

In a chick chorioallantoic membrane (CAM) model, 10 μM of the compound reduces vascular branching by 64% compared to controls, comparable to bevacizumab . Microarray analysis reveals downregulation of HIF-1α and MMP-9 by 48% and 52%, respectively .

Toxicity and Pharmacokinetics

Preliminary pharmacokinetic studies in rats indicate a plasma half-life (t1/2t_{1/2}) of 3.2 hours and oral bioavailability of 42%. No hepatotoxicity is observed at doses ≤50 mg/kg, though renal clearance is delayed due to high protein binding (89%).

Comparative Analysis with Analogues

Table 3: Comparison with Quinazoline Derivatives

CompoundTargetIC50_{50} (μM)LogP
(E)-Target CompoundVEGFR-20.8 3.1
3-Butyl Analog PDGFR-β2.42.8
8-Hydroxyquinolinyl Derivative EGFR1.52.4

The fluorinated aryl groups in the target compound confer superior selectivity for VEGFR-2 over epidermal growth factor receptor (EGFR) .

Future Directions and Challenges

While preclinical data are promising, scale-up synthesis and formulation optimization remain hurdles. Structural modifications to improve aqueous solubility (current logP = 3.1) without compromising activity are under investigation. Clinical trials evaluating safety in xenograft models are anticipated by 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator